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molecular formula C8H12Cl2N2O2 B158052 1,4-Bis(chloroacetyl)piperazine CAS No. 1703-23-7

1,4-Bis(chloroacetyl)piperazine

Cat. No. B158052
M. Wt: 239.1 g/mol
InChI Key: QYHXZQGNMLVJPX-UHFFFAOYSA-N
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Patent
US04137082

Procedure details

By reacting 8.6 g of piperazine with 23 g of chloroacetic chloride in the same manner as described in Synthesis Example 1, 36 g of crystals of the title compound were obtained.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
[Compound]
Name
crystals
Quantity
36 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][CH2:8][C:9](Cl)=[O:10]>>[Cl:7][CH2:8][C:9]([N:1]1[CH2:6][CH2:5][N:4]([C:9](=[O:10])[CH2:8][Cl:7])[CH2:3][CH2:2]1)=[O:10]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
crystals
Quantity
36 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N1CCN(CC1)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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